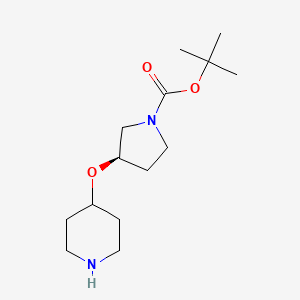![molecular formula C10H10N2S B3168310 [2-(1,3-Thiazol-2-yl)phenyl]methanamine CAS No. 927802-41-3](/img/structure/B3168310.png)
[2-(1,3-Thiazol-2-yl)phenyl]methanamine
Overview
Description
[2-(1,3-Thiazol-2-yl)phenyl]methanamine is a heterocyclic compound that contains a thiazole ring fused with a phenyl group and an amine group. Thiazoles are known for their aromatic five-membered ring structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-Thiazol-2-yl)phenyl]methanamine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the condensation of α-haloketones with thioamides or thioureas under acidic or basic conditions . For instance, the reaction between 2-bromoacetophenone and thiourea in ethanol under reflux conditions can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of thiazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions
[2-(1,3-Thiazol-2-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can take place at the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while electrophilic substitution on the phenyl ring can introduce various functional groups .
Scientific Research Applications
Chemistry
In chemistry, [2-(1,3-Thiazol-2-yl)phenyl]methanamine is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In the field of biology and medicine, thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents. They are also being investigated for their anti-inflammatory and antioxidant properties .
Industry
Industrially, thiazole derivatives are used in the production of dyes, pigments, and photographic sensitizers. They also find applications in the development of agrochemicals and rubber vulcanization accelerators .
Mechanism of Action
The mechanism of action of [2-(1,3-Thiazol-2-yl)phenyl]methanamine varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, thiazole derivatives have been shown to inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary, but they often involve interactions with proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- [2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine
- [2-Phenyl-1,3-thiazol-5-yl]methanamine
- [4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine hydrochloride .
Uniqueness
What sets [2-(1,3-Thiazol-2-yl)phenyl]methanamine apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the phenyl group and the amine functionality provides unique opportunities for further functionalization and derivatization, making it a versatile compound in various applications .
Properties
IUPAC Name |
[2-(1,3-thiazol-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPXHMDTSKNCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














